molecular formula C8H13NO B14745845 3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane CAS No. 874-50-0

3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane

Cat. No.: B14745845
CAS No.: 874-50-0
M. Wt: 139.19 g/mol
InChI Key: LYZOJJRJHZKFQJ-UHFFFAOYSA-N
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Description

3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane is a complex organic compound with a unique tricyclic structure. It is known for its stability and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a combination of oxygen and nitrogen atoms within a tricyclic framework, making it an interesting subject for chemical research and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane typically involves multiple steps, including cyclization and functional group transformations. One common method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This method provides good to excellent yields of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane is unique due to its specific combination of oxygen and nitrogen atoms within a tricyclic framework. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

874-50-0

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-oxa-10-azatricyclo[4.3.1.02,4]decane

InChI

InChI=1S/C8H13NO/c1-2-5-4-7-8(10-7)6(3-1)9-5/h5-9H,1-4H2

InChI Key

LYZOJJRJHZKFQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3C(O3)C(C1)N2

Origin of Product

United States

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